Ethyl 5-amino-2-bromo-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-amino-2-bromo-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]imidazole-4-carboxylate is a useful research compound. Its molecular formula is C10H11BrF3N3O2 and its molecular weight is 342.116. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen-Bonded Supramolecular Structures
One study focused on the supramolecular structures formed by ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, showcasing the role of hydrogen bonding in creating one, two, and three-dimensional structures. This research illustrates the significance of these compounds in understanding and designing molecular assemblies with potential applications in nanotechnology and material science (Costa et al., 2007).
Radical Cyclisation for Heterocycle Synthesis
Another study demonstrated the use of aryl radical building blocks for cyclisation onto azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles. This application is crucial for developing new methodologies in organic synthesis, potentially leading to the discovery of novel therapeutic agents (Allin et al., 2005).
Formation of 5-Aminoimidazole-4-carboxylic Acid Derivatives
The transformation of ethyl α-amino-α-cyanoacetate into various 5-aminoimidazole-4-carboxylic acid derivatives highlights the compound's role in nucleotide and nucleoside synthesis. This process is essential for the development of drugs and the study of biological processes (Robinson & Shaw, 1972).
Eco-Friendly Synthesis Approaches
A study on the eco-friendly synthesis of 1,2,5-trisubstituted and 4-amino-1,2,5-tetrasubstituted imidazoles demonstrates the importance of green chemistry in creating sustainable methods for synthesizing important chemical structures. This research provides a blueprint for developing environmentally friendly chemical processes (Mehrabi et al., 2021).
Ultrasonic and Thermally Mediated Syntheses
The synthesis of novel 2-amino-1,3-thiazole-5-carboxylates via ultrasonic and thermally mediated aminolysis represents an innovative approach to chemical synthesis, reducing reaction times and potentially improving yields. This method could revolutionize the synthesis of various heterocyclic compounds, making it a valuable tool in drug discovery and development (Baker & Williams, 2003).
Properties
IUPAC Name |
ethyl 5-amino-2-bromo-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]imidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3N3O2/c1-2-19-8(18)6-7(15)17(9(11)16-6)5-3-4(5)10(12,13)14/h4-5H,2-3,15H2,1H3/t4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRMXBRFLTUOGV-RFZPGFLSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=N1)Br)C2CC2C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N(C(=N1)Br)[C@@H]2C[C@H]2C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.